

Unveiling the Action of Antiamoebin: A Comparative Analysis of Computational and Experimental Findings

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Compound of Interest

Compound Name: *Antiamoebin*

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For researchers, scientists, and drug development professionals, this guide provides a critical cross-validation of computational and experimental data on the peptaibol antibiotic, **Antiamoebin**. By objectively comparing in silico predictions with in vitro measurements, we aim to provide a clearer understanding of its mechanism of action as a transmembrane ion channel.

Antiamoebin, a member of the peptaibol family of antimicrobial peptides, is known for its activity against amoeba. Its mode of action is attributed to the formation of ion channels in the cell membrane, leading to a disruption of the essential ion gradients. This guide delves into the specifics of this mechanism by juxtaposing data from molecular dynamics (MD) simulations with results from single-channel conductance experiments.

Quantitative Data Comparison

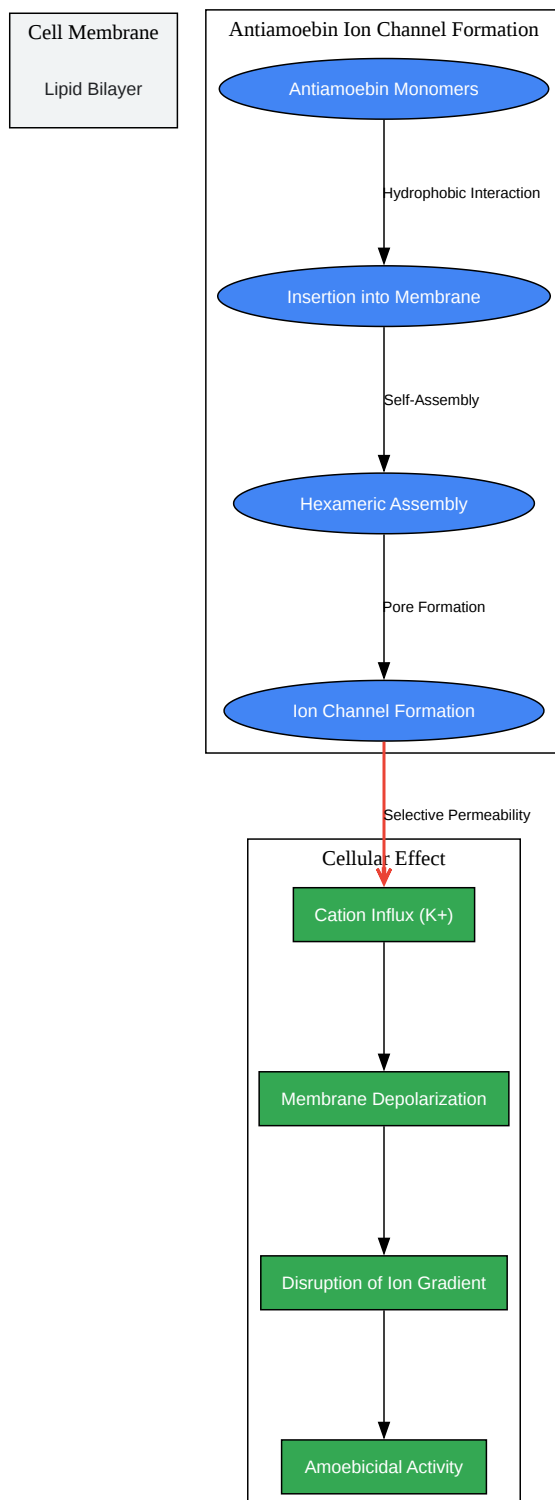
The following table summarizes the key quantitative findings from both computational and experimental studies on the ion channel properties of **Antiamoebin**. A remarkable concordance is observed between the predicted and measured conductance of the hexameric form of the channel, providing strong evidence for this specific molecular assembly as the active conformation.

Parameter	Computational Value	Experimental Value
Single-Channel Conductance	74 ± 20 pS (at 75 mV)[1][2]	90 pS (in 1 M KCl at 75 mV)[1]
Most Probable Channel Assembly	Hexamer[1][2]	Not definitively determined, though initial studies suggested an octamer.[3]
Free Energy Barrier for K ⁺ transport	2.2 kcal/mol[1][2]	Not experimentally determined
Free Energy Barrier for Cl ⁻ transport	5.0 kcal/mol[1][2]	Not experimentally determined

Mechanism of Action: An Ion Channel Model

Computational and experimental data converge to support a model where **Antiamoebin** monomers insert into the lipid bilayer and assemble into a multimeric, pore-like structure. Molecular dynamics simulations have been instrumental in refining this model, indicating that a hexameric arrangement (six **Antiamoebin** molecules) is the most probable conformation for the conductive ion channel.[1][2] This is based on the calculated conductance of the hexamer closely matching the experimentally measured value.[1][2] In contrast, simulations of a tetrameric channel showed it to be non-conducting, while an octameric channel exhibited a conductance significantly higher than what has been observed experimentally.[1][2]

The simulations further reveal that the channel is selective for cations, with a calculated free energy barrier for potassium ion (K⁺) translocation being significantly lower than that for chloride ions (Cl⁻).[1][2] This selective permeability to cations would lead to a depolarization of the cell membrane, disruption of the electrochemical gradient, and ultimately, cell death.

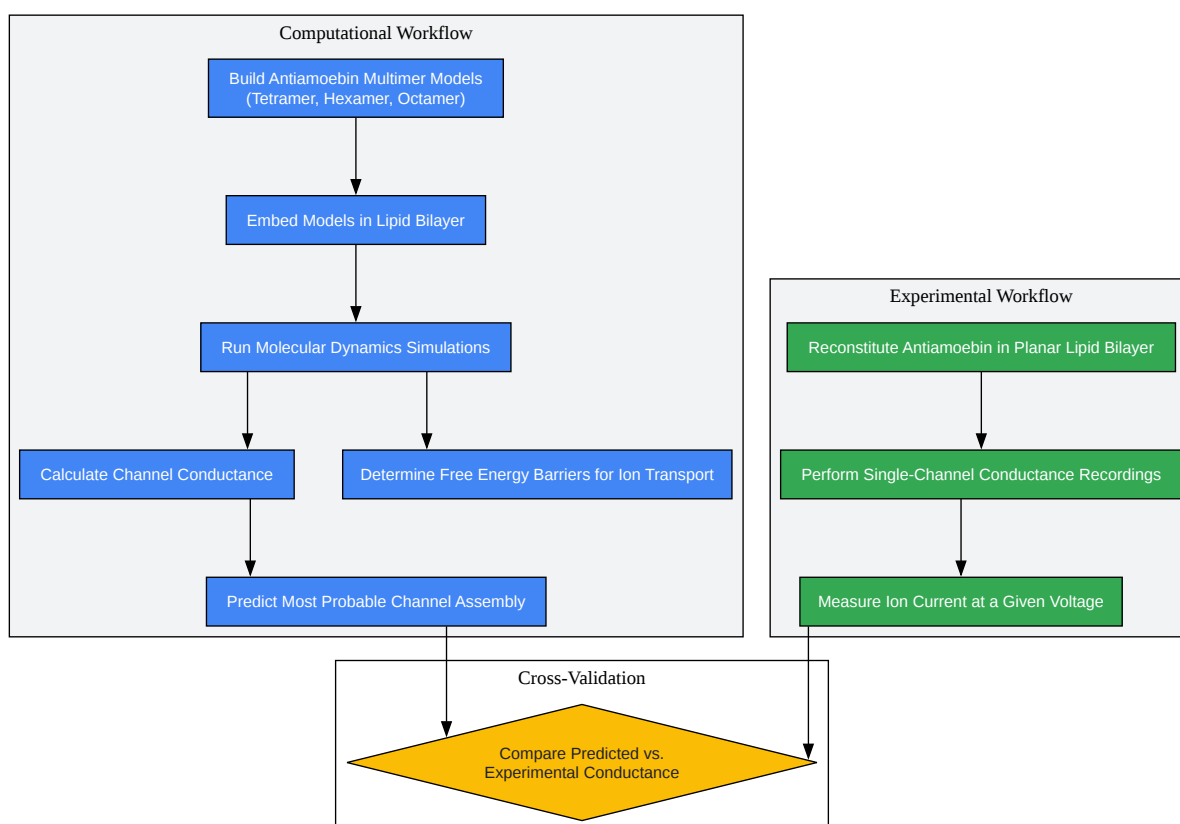


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Proposed mechanism of **Antiamoebin**'s amoebicidal action.

Experimental and Computational Workflow

The validation of **Antiamoebin**'s mechanism of action is a prime example of the synergy between computational and experimental approaches in modern drug discovery. The workflow illustrates how computational predictions can be tested and validated by targeted experiments, leading to a more refined and robust scientific conclusion.



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Workflow for the cross-validation of computational and experimental data.

Methodologies

Computational Protocol: Molecular Dynamics (MD) Simulations

The computational investigation of the **Antiamoebin** ion channel was performed using all-atom molecular dynamics simulations. The general protocol is as follows:

- **Model Building:** Atomic models of **Antiamoebin** multimers (tetramer, hexamer, and octamer) were constructed based on the experimentally determined monomeric structure.
- **System Setup:** Each multimeric complex was embedded in a hydrated lipid bilayer (e.g., POPE or POPC) to mimic a biological membrane, and the system was solvated with water and ions (e.g., 1 M KCl) to match experimental conditions.
- **Simulation:** The systems were subjected to molecular dynamics simulations for an extended period (typically hundreds of nanoseconds) using a physics-based force field. An external electric field was applied across the membrane to induce ion transport.
- **Data Analysis:**
 - **Conductance Calculation:** The number of ions crossing the channel during the simulation was counted to calculate the single-channel conductance.
 - **Free Energy Profile:** The potential of mean force (PMF) for ion translocation through the channel was calculated to determine the free energy barriers.

Experimental Protocol: Single-Channel Conductance Measurement

The experimental validation of **Antiamoebin**'s channel-forming activity was achieved through single-channel conductance recordings in a planar lipid bilayer system. The key steps of this technique are:

- **Bilayer Formation:** A solvent-free planar lipid bilayer is formed across a small aperture separating two aqueous compartments.

- **Peptide Incorporation:** A solution containing **Antiamoebin** is added to one of the compartments. The peptides spontaneously insert into the lipid bilayer.
- **Electrophysiological Recording:** A voltage is clamped across the membrane, and the resulting ion current is measured using sensitive amplifiers. The formation of a conductive ion channel is observed as a stepwise increase in the current.
- **Conductance Determination:** The single-channel conductance is calculated from the measured current at a given voltage using Ohm's law ($G = I/V$). The experiments are typically performed in a salt solution, such as 1 M KCl, to ensure a sufficient number of charge carriers.

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